molecular formula C23H29N3O7S B2769165 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872976-39-1

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2769165
M. Wt: 491.56
InChI Key: KKDWKGJMSNXAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-Sulfonyl monocyclic β-lactams, are synthesized by [2+2] Staudinger cycloaddition reactions of imines and ketenes derived from different acyl chlorides .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ghorab et al. (2017) detailed the synthesis of a series of compounds carrying the biologically active sulfonamide moiety. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study found that certain synthesized compounds displayed significant antimicrobial activity, surpassing that of reference drugs in some cases. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Peptide Synthesis Efficiency

Kolesińska et al. (2015) investigated the efficiency of N-triazinylammonium sulfonates in peptide synthesis, revealing that the structure of the tertiary amine and sulfonate anion significantly influenced reactivity and stability. These reagents were used in the synthesis of peptides, demonstrating their potential in the efficient production of peptides with high optical purity (Kolesińska et al., 2015).

Novel Heterocyclic Systems

Alizadeh et al. (2008) described an effective route to synthesize functionalized sulfonamide and 1,3-oxazine-2,4-dione derivatives. The study provides a foundation for the development of new heterocyclic systems with potential applications in various fields of chemistry and pharmacology (Alizadeh, Zohreh, & Zhu, 2008).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes with potential applications as ultrasensitive fluorescent molecular probes. These probes can be utilized to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is correlated with the empirical solvent polarity parameter (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Antimalarial Activity

Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for their in vitro antimalarial activity. The study highlighted the synthesis of sulfonamide derivatives with significant antimalarial activity, suggesting the potential application of these compounds in the development of new antimalarial drugs (Fahim & Ismael, 2021).

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-19-10-9-18(15-20(19)32-2)34(29,30)26-13-6-14-33-21(26)16-25-23(28)22(27)24-12-11-17-7-4-3-5-8-17/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDWKGJMSNXAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.